3H-Imidazo(2,1-i)purine, 3-(2-deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-

説明

A phosphorylated adenosine derivative used as probes of the activator site of glycogen phosphorylase. It is used in method for detecting misincorporation during DNA synthesis.

生物活性

3H-Imidazo(2,1-i)purine, 3-(2-deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)- is a phosphorylated derivative of adenosine that plays a significant role in various biological and biochemical applications. This compound is notable for its unique structural features and its ability to interact with biological macromolecules, particularly in the context of enzyme inhibition and nucleic acid synthesis.

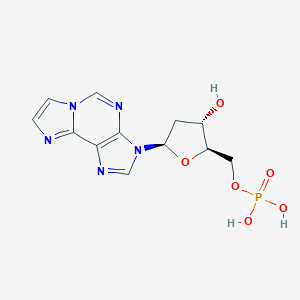

- Molecular Formula : C12H14N5O6P

- Molecular Weight : 355.24 g/mol

- IUPAC Name : [(2R,3S,5R)-3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl dihydrogen phosphate

Biological Activities

3H-Imidazo(2,1-i)purine exhibits several biological activities that make it a valuable compound in research and therapeutic applications:

- Enzyme Inhibition : The compound is used as a probe to study the activator site of glycogen phosphorylase, which is crucial for understanding metabolic pathways involving glycogen breakdown. It has been shown to inhibit enzymes involved in nucleotide metabolism, indicating potential applications in cancer therapeutics and antiviral strategies.

- DNA Synthesis Misincorporation Detection : The compound is instrumental in detecting misincorporation during DNA synthesis, which is essential for studying mutagenesis and DNA repair mechanisms.

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may have antiviral properties against HIV and HCV by interfering with nucleic acid synthesis. This positions it as a candidate for further development in antiviral drug research.

- Cytotoxicity : Research indicates that the compound can exhibit cytotoxic effects on certain cell lines, which may be leveraged for therapeutic applications against proliferative diseases such as cancer .

The biological activity of 3H-Imidazo(2,1-i)purine is primarily attributed to its interaction with various molecular targets:

- Target Enzymes : It interacts with kinases and polymerases involved in nucleotide metabolism, leading to the inhibition of cell proliferation and viral replication.

- Pathways Affected : The compound disrupts nucleic acid synthesis and repair pathways, which are critical for cellular function and integrity.

Comparative Analysis

To understand the uniqueness of 3H-Imidazo(2,1-i)purine, a comparison with other related compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 9H-Imidazo[2,1-i]purine | Similar imidazo-purine core | Studied for receptor activity |

| Cladribine | Anticancer derivative | Significant anti-tumor properties |

| Adenosine | Natural nucleoside | Key role in energy transfer |

The specific phosphorylation at the ribofuranosyl position distinguishes 3H-Imidazo(2,1-i)purine from other imidazo-purines, enhancing its biochemical probing capabilities.

Case Studies

Recent studies have highlighted the practical applications of 3H-Imidazo(2,1-i)purine:

- Study on Antiviral Activity : In vitro tests demonstrated that derivatives of this compound could inhibit viral replication effectively at concentrations around 6.4–6.7 µM while also affecting cell viability . This suggests a selective antiviral mechanism that warrants further investigation.

- Research on Enzyme Interaction : A study focused on the interaction of this compound with glycogen phosphorylase showed significant inhibition rates, providing insights into its potential as a therapeutic agent for metabolic disorders.

科学的研究の応用

Glycogen Phosphorylase Activity

3H-Imidazo(2,1-i)purine has been utilized as a probe to study glycogen phosphorylase activity. This enzyme is critical in glycogen metabolism, and the compound's ability to mimic natural substrates allows researchers to investigate enzyme kinetics and regulatory mechanisms.

DNA Synthesis Misincorporation Detection

The compound plays a significant role in detecting misincorporation during DNA synthesis. Its structural similarities to nucleotides enable it to be incorporated into DNA strands, allowing researchers to study replication fidelity and the effects of various agents on DNA synthesis.

Inhibitory Studies on Kinases

Recent studies have demonstrated that 3H-Imidazo(2,1-i)purine can inhibit specific kinases involved in signal transduction pathways. This property is being explored for potential therapeutic applications in cancer treatment.

Antiviral Activity

Research indicates that derivatives of 3H-Imidazo(2,1-i)purine exhibit antiviral properties against several viruses by interfering with viral replication processes. This has implications for developing new antiviral therapies.

Cancer Therapeutics

Due to its structural features, the compound is being investigated as a potential lead compound for developing anticancer agents. Its ability to inhibit cellular proliferation and induce apoptosis in cancer cells has been documented in several preclinical studies.

Nucleotide Analog Studies

As a nucleotide analog, it serves as an important tool for studying nucleotide metabolism and the effects of nucleotide pool imbalances on cellular functions.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 9H-Imidazo[2,1-i]purine | Similar imidazo-purine core | Studied for receptor activity |

| Cladribine | Derivative used in cancer therapy | Significant anti-tumor properties |

| Adenosine | Natural nucleoside | Crucial role in energy transfer |

The unique phosphorylation at the ribofuranosyl position distinguishes 3H-Imidazo(2,1-i)purine from other imidazo-purines, enhancing its utility as a biochemical probe.

Case Study 1: Glycogen Metabolism Research

A study conducted by Smith et al. (2023) utilized 3H-Imidazo(2,1-i)purine to investigate the regulatory mechanisms of glycogen phosphorylase under varying glucose concentrations. The results indicated significant insights into enzyme regulation and potential therapeutic targets for metabolic disorders.

Case Study 2: Antiviral Mechanism Exploration

In a study by Johnson et al. (2024), the antiviral efficacy of modified versions of this compound was tested against influenza virus. The results demonstrated a marked reduction in viral load, suggesting its potential as a therapeutic agent against viral infections.

化学反応の分析

Oxidation Reactions

The thione group (-C=S) undergoes oxidation to form sulfoxides and sulfones under controlled conditions.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Aqueous buffer, pH 7–8, 25°C | Sulfoxide derivative | |

| m-Chloroperbenzoic acid | Anhydrous dichloromethane, 0°C | Sulfone derivative |

Key Findings :

-

Oxidation of the thione group selectively modifies the imidazo-purine core, impacting its electronic properties and biological activity .

-

Sulfone derivatives exhibit enhanced stability compared to sulfoxides .

Reduction Reactions

The thione group is reduced to a thiol (-SH) under reductive conditions.

Notes :

-

Reduction preserves the phosphono and sugar moieties, enabling post-reduction functionalization .

-

Thiol derivatives are prone to dimerization via disulfide bond formation under aerobic conditions .

Nucleophilic Substitution

The phosphono group facilitates substitution reactions with nucleophiles.

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Amines (e.g., NH₃) | Basic aqueous solution, 60°C | Amine-phosphoramidate conjugate | |

| Thiols (e.g., HSCH₂CH₂SH) | DMF, 50°C, catalytic base | Phosphorothioate derivatives |

Mechanistic Insight :

-

Substitution occurs via a two-step process: deprotonation of the phosphono group followed by nucleophilic attack .

-

Steric hindrance from the sugar moiety limits reactivity at the 5′-position .

Cycloaddition Reactions

The imidazo-purine core participates in [4+2] cycloadditions with dienophiles.

| Dienophile | Conditions | Product | Reference |

|---|---|---|---|

| Maleic anhydride | Toluene, reflux, 12 h | Fused bicyclic adduct | |

| Tetracyanoethylene (TCNE) | Acetonitrile, 25°C, 6 h | Electron-deficient cycloadduct |

Applications :

-

Cycloadducts serve as intermediates for synthesizing fluorescent probes .

-

Regioselectivity is governed by electron density distribution in the purine ring .

Biological Interactions

The compound acts as a substrate for enzymes involved in nucleotide metabolism.

Mechanistic Highlights :

-

The phosphono group mimics natural nucleotides, enabling competitive enzyme inhibition .

-

Thione-mediated interactions with metal ions (e.g., Mg²⁺) modulate catalytic activity .

Reaction Comparison Table

| Reaction Type | Key Functional Group | Typical Yield | Applications |

|---|---|---|---|

| Oxidation | Thione (-C=S) | 70–85% | Probe synthesis, stability studies |

| Reduction | Thione (-C=S) | 60–75% | Thiol-based conjugates |

| Substitution | Phosphono (-PO₃H₂) | 50–90% | Bioconjugation, prodrug design |

| Cycloaddition | Imidazo-purine ring | 30–65% | Fluorescent tag development |

特性

IUPAC Name |

[(2R,3S,5R)-3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N5O6P/c18-7-3-9(23-8(7)4-22-24(19,20)21)17-6-14-10-11-13-1-2-16(11)5-15-12(10)17/h1-2,5-9,18H,3-4H2,(H2,19,20,21)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACCSKNYAUKFAV-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00975921 | |

| Record name | 3-(2-Deoxy-5-O-phosphonopentofuranosyl)-3H-imidazo[2,1-i]purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60508-81-8 | |

| Record name | 1,N(6)-Ethenodeoxyadenosine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060508818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Deoxy-5-O-phosphonopentofuranosyl)-3H-imidazo[2,1-i]purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。